molecular formula C22H25ClN4O5 B4074676 N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-(2-nitrophenoxy)acetamide

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-(2-nitrophenoxy)acetamide

Cat. No.: B4074676
M. Wt: 460.9 g/mol
InChI Key: QAYPEJBOYOUPRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-(2-nitrophenoxy)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a butanoyl group, a chlorophenyl group, and a nitrophenoxyacetamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-(2-nitrophenoxy)acetamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first functionalized with a butanoyl group through an acylation reaction. Subsequently, the chlorophenyl group is introduced via a nucleophilic substitution reaction. The final step involves the coupling of the nitrophenoxyacetamide moiety to the piperazine derivative using a condensation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-(2-nitrophenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-(2-nitrophenoxy)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-(2-nitrophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cellular signaling pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-(2-nitrophenoxy)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for diverse applications in research and industry, making it a valuable compound for further exploration.

Properties

IUPAC Name

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-(2-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN4O5/c1-2-5-22(29)26-12-10-25(11-13-26)18-9-8-16(14-17(18)23)24-21(28)15-32-20-7-4-3-6-19(20)27(30)31/h3-4,6-9,14H,2,5,10-13,15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYPEJBOYOUPRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-(2-nitrophenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-(2-nitrophenoxy)acetamide
Reactant of Route 3
Reactant of Route 3
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-(2-nitrophenoxy)acetamide
Reactant of Route 4
Reactant of Route 4
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-(2-nitrophenoxy)acetamide
Reactant of Route 5
Reactant of Route 5
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-(2-nitrophenoxy)acetamide
Reactant of Route 6
Reactant of Route 6
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-(2-nitrophenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.